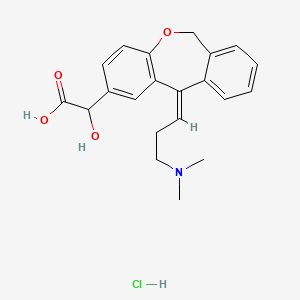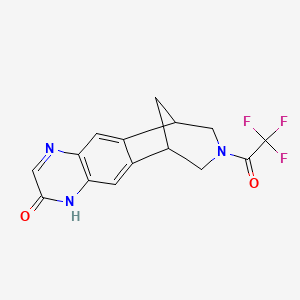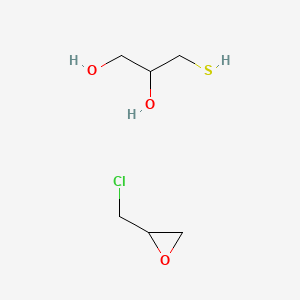
1,2,3-O-Tris(triisopropyl) Glycerol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated compound used primarily in proteomics research. It has the molecular formula C30H63D5O3Si3 and a molecular weight of 566.15 . This compound is a stable isotope-labeled version of 1,2,3-O-Tris(triisopropyl) Glycerol, where deuterium atoms replace some of the hydrogen atoms.
Mechanism of Action
Target of Action
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is primarily used as a solvent or standard in nuclear magnetic resonance (NMR) spectroscopy . Its primary targets are the molecules being studied in these spectroscopic experiments. The compound is particularly useful in this application because it is highly soluble in many organic solvents, including chloroform and benzene .
Mode of Action
The deuterium atoms in this compound provide unique signals that can be used to identify and study the molecular structure and dynamics of other compounds . This allows researchers to gain insights into the structure and behavior of the molecules under study.
Pharmacokinetics
Its high solubility in many organic solvents and its stability under various conditions make it a reliable choice for these applications .
Result of Action
The use of this compound in NMR spectroscopy can result in detailed information about the molecular structure and dynamics of the compounds being studied. This can lead to new insights in various fields of research, including organic synthesis, particularly in the preparation of chiral compounds .
Biochemical Analysis
Biochemical Properties
The primary use of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is as a solvent or standard in nuclear magnetic resonance (NMR) spectroscopy . It is highly soluble in many organic solvents, including chloroform and benzene . The deuterium atoms in the compound provide unique signals that can be used to identify and study the molecular structure and dynamics of other compounds .
Molecular Mechanism
It is known to be used as a reagent in organic synthesis, particularly in the preparation of chiral compounds . The compound can be used as a chiral auxiliary, helping to induce stereochemistry in reactions that would otherwise produce racemic mixtures .
Temporal Effects in Laboratory Settings
In terms of its chemical properties, this compound is a colorless liquid with a boiling point of 170-172°C . The compound has a high molecular weight and a low vapor pressure, making it relatively stable and easy to handle in laboratory settings .
Preparation Methods
The synthesis of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 typically involves multiple steps. One common method is to react glycerol with triisopropylsilyl chloride under appropriate conditions to form the triisopropylsilyl ether derivative. This intermediate is then subjected to deuteration to replace specific hydrogen atoms with deuterium . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the triisopropylsilyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and chloroform, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3-O-Tris(triisopropyl) Glycerol-d5 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways in vivo safely.
Medicine: Utilized in diagnostic imaging and newborn screening due to its stable isotope labeling.
Comparison with Similar Compounds
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can be compared with other similar compounds, such as:
1,2,3-O-Tris(triisopropyl) Glycerol: The non-deuterated version of the compound.
1,2,3-O-Tris(trimethylsilyl) Glycerol: A similar compound with trimethylsilyl groups instead of triisopropylsilyl groups.
1,2,3-O-Tris(triethylsilyl) Glycerol: Another variant with triethylsilyl groups.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems .
Properties
CAS No. |
1330185-53-9 |
|---|---|
Molecular Formula |
C30H68O3Si3 |
Molecular Weight |
566.157 |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3/i19D2,20D2,30D |
InChI Key |
DTDBKBUDBOGWQC-LBOKBOHPSA-N |
SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Synonyms |
1,2,3-O-Tris(triisopropyl) 1,2,3-Propanetriol-d5; 1,2,3-O-Tris(triisopropyl) 1,3-Dihydroxy-2-propanol-d5; 1,2,3-O-Tris(triisopropyl) Propanetriol-d5; 1,2,3-O-Tris(triisopropyl) 1,2,3-Propane-1,1,2,3,3-d5-triol; 1,2,3-O-Tris(triisopropyl) 1,2,3-Trihyd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


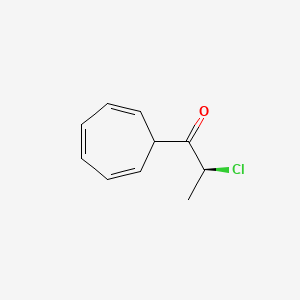
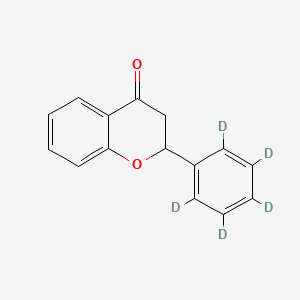
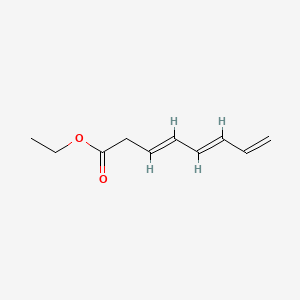
![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)
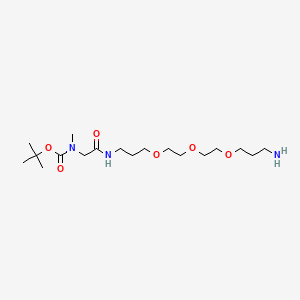
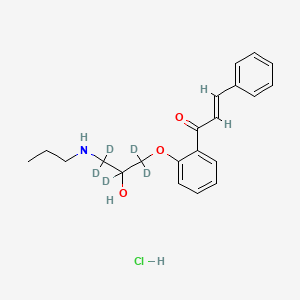
![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)
![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)
